Class-Level SAR Demonstrates C-5 Methyl Criticality for Anti-HIV RT Potency
Previous class-level SAR studies on 2-(2,6-dihalophenyl)-3-(pyrimidin-2-yl)thiazolidin-4-one NNRTIs established that the absence of a C-5 alkyl substituent results in a complete loss of HIV-1 RT enzymatic inhibitory activity (IC50 > 50 μM), while introduction of a C-5 methyl group in closely related scaffolds restores single-digit micromolar activity [1]. This class-level inference suggests that 5-methyl-2-phenyl-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one (CAS 821782-84-7) is predicted to possess substantially superior anti-RT activity relative to its 5-unsubstituted analogue (2-phenyl-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one, CAS 154951-43-6). Direct quantitative head-to-head comparison data for these specific two compounds is not yet available in the peer-reviewed literature. The values below represent the closest surrogate dataset from structurally related 2,6-dihalophenyl-pyrimidin-2-yl-thiazolidin-4-ones [REFS-1, REFS-2].
| Evidence Dimension | HIV-1 reverse transcriptase enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly measured; class-level prediction of IC50 < 5 μM for 5-methyl analog |
| Comparator Or Baseline | 5-unsubstituted analog (theoretical): IC50 > 50 μM (inactive) based on analogous 2,6-dihalophenyl-3-(4,6-dimethylpyrimidin-2-yl)-5-H-thiazolidin-4-one |
| Quantified Difference | Predicted >10-fold potency advantage for 5-methyl analog |
| Conditions | In vitro HIV-1 RT enzymatic assay using poly(rA)·oligo(dT) template-primer; recombinant wild-type HIV-1 RT |
Why This Matters
This structural difference can be the deciding factor between an inactive fragment and a tractable hit, directly impacting procurement value in antiviral lead optimization workflows.
- [1] Monforte, A. M. et al. 2-(2,6-Dihalophenyl)-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-ones as non-nucleoside HIV-1 reverse transcriptase inhibitors. J. Med. Chem. 2007, 50, 1062–1069. View Source
- [2] De Clercq, E. et al. Design, microwave-assisted synthesis and HIV-RT inhibitory activity of 2-(2,6-dihalophenyl)-3-(4,6-dimethyl-5-(un)substituted-pyrimidin-2-yl)thiazolidin-4-ones. Bioorg. Med. Chem. Lett. 2009, 19, 2486–2491. View Source
